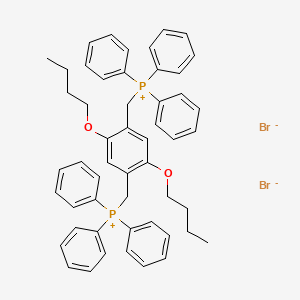
((2 5-Dibutoxy-1 4-phenylene)bis(methyl&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two butoxy groups attached to a phenylene ring, which is further connected to methyl groups. Its molecular formula is C52H54Br2O2P2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) typically involves the reaction of 2,5-dibutoxy-1,4-dibromobenzene with triphenylphosphine under specific conditions. The reaction is carried out in a solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of ((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethoxy-1,4-phenylene bis(methyl&)
- 2,5-Diethoxy-1,4-phenylene bis(methyl&)
- 2,5-Dipropoxy-1,4-phenylene bis(methyl&)
Uniqueness
((2,5-Dibutoxy-1,4-phenylene)bis(methyl&) is unique due to its specific butoxy substituents, which confer distinct physical and chemical properties compared to its analogs. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized polymers and materials.
Eigenschaften
CAS-Nummer |
229494-69-3 |
|---|---|
Molekularformel |
C52H54Br2O2P2 |
Molekulargewicht |
932.7 g/mol |
IUPAC-Name |
[2,5-dibutoxy-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C52H54O2P2.2BrH/c1-3-5-37-53-51-39-44(42-56(48-31-19-10-20-32-48,49-33-21-11-22-34-49)50-35-23-12-24-36-50)52(54-38-6-4-2)40-43(51)41-55(45-25-13-7-14-26-45,46-27-15-8-16-28-46)47-29-17-9-18-30-47;;/h7-36,39-40H,3-6,37-38,41-42H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LHEGSMNQXYNSFP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCCCC)C[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


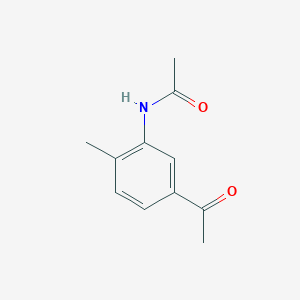


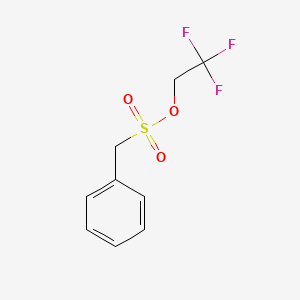
![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)


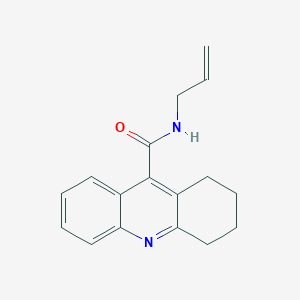


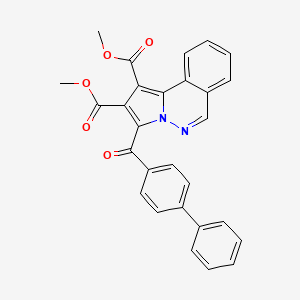
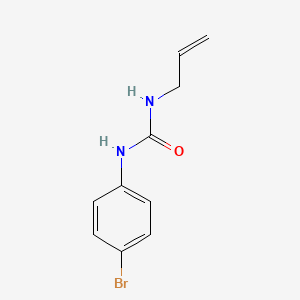
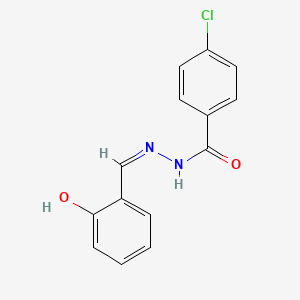
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
